molecular formula C19H21BrN6O3 B11985082 7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11985082
M. Wt: 461.3 g/mol
InChI Key: WTRQZYIVUUUABW-UHFFFAOYSA-N
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Description

7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C19H21BrN6O3 . This compound is part of the purine family and is characterized by its unique structure, which includes a bromophenyl group, a piperazinyl group, and a purine core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This involves the bromination of a phenyl compound to introduce the bromine atom.

    Attachment of the oxoethyl group:

    Formation of the purine core: The purine core is synthesized separately and then combined with the bromophenyl-oxoethyl intermediate.

    Introduction of the piperazinyl group: The final step involves the addition of the piperazinyl group to the purine core.

Chemical Reactions Analysis

7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group allows it to bind to certain proteins, while the piperazinyl group enhances its solubility and bioavailability. The purine core is crucial for its biological activity, as it can interact with enzymes and receptors involved in various cellular processes .

Comparison with Similar Compounds

Similar compounds to 7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione include:

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C19H21BrN6O3

Molecular Weight

461.3 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C19H21BrN6O3/c1-23-7-9-25(10-8-23)18-21-16-15(17(28)22-19(29)24(16)2)26(18)11-14(27)12-3-5-13(20)6-4-12/h3-6H,7-11H2,1-2H3,(H,22,28,29)

InChI Key

WTRQZYIVUUUABW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC=C(C=C4)Br)C(=O)NC(=O)N3C

Origin of Product

United States

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